ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate
Description
Contextual Significance of Nitro-Tetrazole Derivatives in Contemporary Chemical Synthesis and Materials Science
Nitro-tetrazole derivatives represent a critical class of heterocyclic compounds that have garnered substantial attention for their applications as high-performance energetic materials. bit.edu.cn In the quest for next-generation explosives and propellants that offer superior performance and enhanced safety profiles compared to traditional materials like RDX (Research Department eXplosive), tetrazole-based structures are highly attractive. bit.edu.cnresearchgate.net The tetrazole ring is a heterocyclic backbone that, when combined with energetic functional groups such as nitro (-NO2), can lead to compounds with advanced energetic properties. bit.edu.cnresearchgate.net
These properties include high densities, impressive detonation velocities and pressures, and significant heats of formation. bit.edu.cnresearchgate.net The high nitrogen content of the tetrazole ring contributes to a large positive heat of formation, releasing a substantial amount of energy upon decomposition and primarily forming the stable dinitrogen (N₂) gas. This makes them more environmentally friendly than many traditional explosives. rsc.org Research in materials science has identified nitro-tetrazoles as unique building blocks for a wide array of high-performing explosives. researchgate.net The strategic incorporation of nitro groups onto the tetrazole scaffold is a key method for enhancing the density and detonation performance of the resulting energetic compounds. researchgate.net Consequently, nitro-tetrazole derivatives are at the forefront of research aimed at developing new energetic materials for both military and civilian applications. bit.edu.cnrsc.org
Overview of the Tetrazole Ring System and its Strategic Functionalization in Organic Chemistry
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. While not found in natural products, this moiety is of great interest due to the unique properties and broad spectrum of activities exhibited by its derivatives. lifechemicals.com In medicinal chemistry, substituted tetrazoles are widely used as metabolically stable isosteres of carboxylic acids and as surrogates for cis-amide bonds. lifechemicals.comnih.gov The tetrazole ring is present in numerous marketed drugs, showcasing its importance in pharmaceutical development. lifechemicals.com
Beyond medicine, the functionalization of the tetrazole ring is a key topic in organic chemistry for creating novel materials. lifechemicals.com Strategic functionalization allows for the precise tuning of the molecule's physical and chemical properties. A variety of synthetic methods have been developed to introduce substituents at different positions on the ring. organic-chemistry.orgresearchgate.net For instance, direct C-H deprotonation using powerful reagents like the turbo Grignard reagent enables the introduction of various electrophiles at the fifth position of the ring. acs.org Other methods include multicomponent reactions, which provide convergent and diverse access to multiple tetrazole scaffolds. nih.gov The ability of the tetrazole nitrogen atoms to coordinate with metal ions has also led to the development of metal-organic frameworks (MOFs) for applications such as gas storage. lifechemicals.com This synthetic versatility makes the tetrazole ring a valuable scaffold for constructing complex molecules with tailored functions for materials science, agriculture, and pharmacology. lifechemicals.com
Research Trajectories for Ethyl (5-Nitro-2H-tetrazol-2-yl)acetate as a Substituted Tetrazole Ester
Ethyl (5-nitro-2H-tetrazol-2-yl)acetate is primarily investigated as a precursor and intermediate in the synthesis of more complex, high-energy materials. Research into this compound is closely linked to the synthesis of its nitrile analogue, 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile, which serves as a key starting material for a variety of energetic compounds. rsc.orgnih.gov
The synthesis pathway typically involves the selective alkylation of a 5-nitrotetrazolate salt, such as ammonium (B1175870) 5-nitrotetrazolate, with a suitable ethyl haloacetate. rsc.orgresearchgate.net Following this logic, ethyl (5-nitro-2H-tetrazol-2-yl)acetate would be synthesized from the reaction between a 5-nitrotetrazolate salt and ethyl bromoacetate.
The primary research trajectory for this compound is its use as a building block. The ethyl acetate (B1210297) group can be readily transformed into other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used to build larger molecules, or it can be converted into an acyl hydrazide. This versatility allows for the construction of larger energetic molecules where the (5-nitro-2H-tetrazol-2-yl)methyl moiety is linked to other energetic rings or functional groups. For example, the related nitrile has been used to synthesize N-CH₂-C bridged energetic compounds linking the nitrotetrazole ring to an oxadiazole ring. nih.gov These resulting compounds have been characterized for their energetic properties, as shown in the table below.
Table 1: Properties of Energetic Compounds Derived from a 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile Precursor
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|
| NTOM (3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole) | 1.76 | 7909 | >40 | >360 |
| NTOF (3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole) | 1.87 | 7271 | >40 | >360 |
| NTOA (3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole) | 1.66 | 7637 | >40 | >360 |
Data sourced from reference nih.gov
Given these applications for the nitrile analogue, the research path for ethyl (5-nitro-2H-tetrazol-2-yl)acetate is focused on its potential to create novel energetic materials with tailored properties, such as melt-castable explosives that balance high performance with low sensitivity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-nitrotetrazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O4/c1-2-14-4(11)3-9-7-5(6-8-9)10(12)13/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSRIWJWANJPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Nitro 2h Tetrazol 2 Yl Acetate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
The structural analysis of ethyl (5-nitro-2H-tetrazol-2-yl)acetate is achieved through a combination of multinuclear NMR techniques.
¹H NMR: The proton NMR spectrum provides a clear signature of the ethyl acetate (B1210297) moiety. It typically displays a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, arising from scalar coupling. A key diagnostic signal is a singlet for the methylene protons (-NCH₂-) connecting the tetrazole ring to the acetate group. This singlet's chemical shift is influenced by the electron-withdrawing nature of the adjacent 2-substituted 5-nitrotetrazole ring.
¹³C NMR: The carbon-13 spectrum complements the proton data. Distinct signals are expected for the carbonyl carbon (C=O) of the ester, the carbon atom of the tetrazole ring (C5), and the three methylene and methyl carbons of the ethyl acetate side chain. The C5 carbon signal is typically observed at a downfield chemical shift due to the attached nitro group and its inclusion in the aromatic heterocycle. For the analogous compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, the tetrazole carbon appears at δ 168.90 ppm. mdpi.com
¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly powerful for characterizing tetrazoles, which contain four nitrogen atoms in unique chemical environments. ¹⁴N NMR is often hampered by significant peak broadening due to the quadrupolar nature of the ¹⁴N nucleus. In contrast, ¹⁵N NMR, despite its lower natural abundance and sensitivity, provides sharp signals that are invaluable for structural elucidation. nih.gov For a 2,5-disubstituted tetrazole, four distinct ¹⁵N signals would be expected, corresponding to N1, N2, N3, and N4. The chemical shifts are highly sensitive to the electronic environment and substitution pattern. For instance, in a related compound, 5-(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the nitro group signal was observed at -21 ppm in the ¹⁵N NMR spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (5-nitro-2H-tetrazol-2-yl)acetate Data are estimated based on analogous structures.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂- (ring) | ~5.5 - 6.0 | Singlet |
| ¹H | -O-CH₂- | ~4.3 | Quartet |
| ¹H | -CH₃ | ~1.3 | Triplet |
| ¹³C | C=O | ~165 - 170 | - |
| ¹³C | C5 (ring) | ~160 - 165 | - |
| ¹³C | -O-CH₂- | ~63 | - |
| ¹³C | -CH₂- (ring) | ~50 - 55 | - |
Isotopic labeling, particularly with ¹⁵N, is a powerful strategy for overcoming the challenges of NMR analysis in nitrogen-rich heterocycles. nih.gov The incorporation of traceable isotopes is instrumental in studying organic reaction mechanisms and evaluating complex molecules. nih.gov Synthesizing ethyl (5-nitro-2H-tetrazol-2-yl)acetate using a ¹⁵N-enriched precursor would enable the use of advanced NMR techniques for unambiguous signal assignment and the study of reaction pathways. nih.gov
Strategies for nitrogen isotope exchange can involve a ring-opening/ring-closure sequence, allowing for the direct enrichment of nitrogen heteroaromatics in complex molecules with a readily available ¹⁵N source. nih.gov This approach facilitates high-sensitivity, rapid magnetic resonance experiments that are crucial for detailed structural analysis and for tracking molecular transformations. nih.gov Even modest levels of isotopic labeling (e.g., 8–10% ¹⁵N) can significantly improve signal-to-noise ratios in ¹⁵N NMR spectra. nih.gov
A common challenge in tetrazole chemistry is the formation of regioisomers during synthesis. Alkylation of 5-nitrotetrazole can lead to substitution at either the N1 or N2 position of the ring, yielding ethyl (5-nitro-1H-tetrazol-1-yl)acetate and ethyl (5-nitro-2H-tetrazol-2-yl)acetate, respectively. NMR spectroscopy is the primary method for distinguishing between these isomers. oxinst.com
The chemical shifts of the side-chain methylene protons (-NCH₂-) and the ring carbon (C5) are particularly sensitive to the point of attachment on the tetrazole ring. Typically, the signals for the N2-substituted isomer appear at a different frequency compared to the N1-substituted isomer. Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between the methylene protons and the carbons of the tetrazole ring, providing definitive proof of the substitution pattern. researchgate.net
Table 2: Comparison of Expected Key NMR Signals for N1 and N2 Regioisomers
| Signal | N1-Isomer (1H-tetrazol-1-yl) | N2-Isomer (2H-tetrazol-2-yl) |
|---|---|---|
| ¹H (-NCH₂-) | Different chemical shift | Different chemical shift |
| ¹³C (C5) | Different chemical shift | Different chemical shift |
For the parent 5-nitrotetrazole, a tautomeric equilibrium exists between the 1H and 2H forms. While substitution at N1 or N2 locks the molecule into a specific isomeric form, understanding the parent tautomerism is crucial for predicting reactivity. NMR studies in solution can determine the predominant tautomer under specific conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides essential information about the functional groups and bonding within a molecule.
The FT-IR and Raman spectra of ethyl (5-nitro-2H-tetrazol-2-yl)acetate are characterized by several key vibrational modes:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. For the analogous compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a sharp C-NO₂ peak is observed at 1562 cm⁻¹. mdpi.com
Tetrazole Ring: The skeletal vibrations of the tetrazole ring, including C=N and N=N stretching, typically appear in the 1000–1500 cm⁻¹ region. mdpi.com
Ethyl Acetate Moiety: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is a prominent feature, usually found around 1735-1750 cm⁻¹. Other characteristic bands include C-O stretching and the various C-H stretching and bending modes of the methylene and methyl groups. nih.gov
Table 3: Characteristic Vibrational Frequencies for Ethyl (5-nitro-2H-tetrazol-2-yl)acetate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | ~1560 |
| NO₂ | Symmetric Stretch | ~1350 |
| C=O (Ester) | Stretch | ~1740 |
| C-O (Ester) | Stretch | ~1230 |
| Tetrazole Ring | Skeletal Vibrations | ~1000 - 1500 |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry is used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which provides further structural evidence. Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. nih.gov
The fragmentation of ethyl (5-nitro-2H-tetrazol-2-yl)acetate is expected to proceed through several characteristic pathways based on the cleavage of its weakest bonds. nih.govlibretexts.org
Alpha-Cleavage: Cleavage of the bond between the methylene group and the ester function.
Ester Fragmentation: Loss of the ethoxy radical (·OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.
Side-Chain Cleavage: Cleavage of the N-CH₂ bond, resulting in a 5-nitrotetrazole fragment and an ethyl acetate radical cation, or their charged counterparts.
Tetrazole Ring Fragmentation: A characteristic fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂). nih.gov
Although a molecular ion peak might be observed, it is often of low intensity for energetic compounds. mdpi.com The analysis of the resulting fragment ions allows for the reconstruction of the molecular structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl (5-nitro-2H-tetrazol-2-yl)acetate (MW: 201.14)
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 201 | [C₅H₇N₅O₄]⁺˙ | Molecular Ion |
| 156 | [C₃H₄N₅O₂]⁺ | Loss of ·OCH₂CH₃ |
| 128 | [C₂H₂N₅O₂]⁺ | Loss of ·CH₂COOCH₂CH₃ |
| 115 | [CHN₅O₂]⁺˙ | Cleavage of N-CH₂ bond |
| 87 | [CH₂COOCH₂CH₃]⁺˙ | Cleavage of N-CH₂ bond |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not detailed in the literature, analysis of closely related analogues provides significant insight into its expected architecture.
For example, the crystal structure of 5-nitrotetrazol-2-ylacetonitrile shows an orthorhombic system (space group P2₁2₁2₁). rsc.org Similarly, ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, another N-substituted nitro-heterocycle, crystallizes in a monoclinic system (space group C2/c). researchgate.net
Key expected structural features for ethyl (5-nitro-2H-tetrazol-2-yl)acetate include:
Planarity: The 5-nitrotetrazole ring system is expected to be nearly planar.
Conformation: The ethyl acetate side chain will adopt a specific conformation relative to the heterocyclic ring. In the indazole analogue, the acetate group is almost perpendicular to the ring. researchgate.net
Intermolecular Interactions: The solid-state packing is likely governed by weak intermolecular interactions, such as C-H···O and C-H···N non-classical hydrogen bonds, which would link the molecules into a stable supramolecular assembly. researchgate.net
Table 5: Representative Crystallographic Parameters from an Analogue (Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 31.808 |
| b (Å) | 4.6312 |
| c (Å) | 19.0381 |
| β (°) | 122.839 |
| V (ų) | 2356.3 |
This data provides a model for the likely solid-state packing and unit cell dimensions of the title compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazole |
| 5-nitrotetrazol-2-ylacetonitrile |
| 5-nitrotetrazole |
| Ethyl (5-nitro-1H-tetrazol-1-yl)acetate |
| Ethyl (5-nitro-2H-tetrazol-2-yl)acetate |
| Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate |
Single Crystal X-ray Diffraction Methodologies for Nitrogen Heterocycles
The experimental process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The collected data are then processed, and the crystal structure is solved and refined using specialized software.
While specific crystallographic data for ethyl (5-nitro-2H-tetrazol-2-yl)acetate is not available in the surveyed literature, the methodologies employed can be exemplified by the closely related analogue, 5-nitrotetrazol-2-ylacetonitrile. rsc.org The crystal structure of this compound was determined by low-temperature X-ray crystallography, providing a clear picture of its molecular architecture. rsc.org The key parameters from the data collection and structure refinement for this analogue are summarized in the table below, illustrating the typical data obtained in such an analysis.
Table 1: Sample Crystallographic Data and Refinement Details for an Analogue, 5-nitrotetrazol-2-ylacetonitrile
| Parameter | Value |
|---|---|
| Empirical Formula | C₃HN₅O₂ |
| Formula Weight | 139.08 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.862(2) |
| b (Å) | 9.043(4) |
| c (Å) | 9.940(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 527.1(4) |
| Z | 4 |
| Calculated Density (g cm⁻³) | 1.747 |
| Temperature (K) | 200(2) |
| Wavelength (Å) | 0.71073 |
| Final R indices [I>2σ(I)] | R1 = 0.0401, wR2 = 0.0898 |
| Data / restraints / parameters | 948 / 0 / 91 |
Data sourced from a study on 5-nitrotetrazole derivatives. rsc.org
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. researchgate.net In energetic materials based on nitrogen heterocycles, these interactions play a critical role in determining key properties such as density and stability. nih.gov The analysis of these non-covalent forces, including hydrogen bonds and van der Waals interactions, is essential for understanding the material's behavior. nih.gov
For instance, in some nitrogen-rich compounds, intermolecular hydrogen bonds can connect molecules to form extensive three-dimensional networks, contributing to increased crystal stability. researchgate.net In the crystal structure of 2-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trinitromethyl)-1,3,4-oxadiazole (NTOA), two types of hydrogen bonds construct a 2D layer structure, with adjacent layers connected by face-to-face hydrogen bonds, which is beneficial for improving density and stability. nih.gov
In other cases, where strong hydrogen bond donors are absent, the crystal packing is governed by weaker van der Waals forces and dipole-dipole interactions. The packing diagrams of compounds like 5-(5-nitrotetrazol-2-ylmethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (NTOF) show that adjacent molecules are arranged in reverse orientations within layers, leading to compact molecular arrangements. nih.gov The introduction of different functional groups can significantly influence these packing motifs. For example, the nitratoethyl group in some tetrazole derivatives offers more possibilities for intermolecular interactions compared to an azidoethyl group, often resulting in higher crystal densities. nih.gov
The types of interactions observed in analogues of ethyl (5-nitro-2H-tetrazol-2-yl)acetate are summarized below.
Information compiled from studies on various nitrotetrazole derivatives. researchgate.netnih.govnih.gov
A thorough analysis of these interactions and the resulting packing motifs is fundamental to the field of crystal engineering, providing a pathway to design new energetic materials with tailored properties.
Computational and Theoretical Investigations of Ethyl 5 Nitro 2h Tetrazol 2 Yl Acetate Reactivity and Electronic Structure
Quantum Chemical Methodologies Applied to Nitro-Tetrazole Systems (DFT, Ab Initio)
The study of nitro-tetrazole systems heavily relies on quantum chemical methodologies to model their electronic structure and predict their properties. The two primary classes of methods employed are Density Functional Theory (DFT) and Ab Initio calculations. cuny.edunih.gov
Density Functional Theory (DFT): DFT is a quantum mechanics-based modeling method that evaluates the electronic structure and reactivity of a molecule as a function of its electron density. cuny.edu For nitro-tetrazole systems, DFT methods, particularly those incorporating hybrid functionals like B3LYP or Minnesota functionals (e.g., M06-2X), have proven effective. cuny.eduresearchgate.net These methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating properties like optimized geometries, vibrational frequencies, and thermodynamic parameters for molecules of this size. cuny.edunih.gov DFT calculations are instrumental in determining the molecular electrostatic potential (MEP) and global reactivity indices, which help in understanding the reactive nature of the compound. researchgate.net
Ab Initio Methods: The term Ab Initio, meaning "from the beginning," refers to computations derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. nih.govresearchgate.net While computationally more demanding than DFT, Ab Initio methods can provide higher accuracy for certain properties, such as interaction energies and electronic excitation energies. uzh.ch For nitro-tetrazole systems, MP2 methods are particularly useful for studying non-bonded interactions, which can be relevant in condensed-phase simulations. nih.gov Calculations are often performed with various basis sets, such as the Pople-style 6-311++G** or Dunning's correlation-consistent basis sets, to ensure a reliable description of the molecule's electronic structure. acs.org
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the orbital containing the highest energy electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). taylorandfrancis.comyoutube.com Conversely, the LUMO is the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. taylorandfrancis.comyoutube.com
For ethyl (5-nitro-2H-tetrazol-2-yl)acetate, the distribution and energies of these orbitals are significantly influenced by its substituents.
The nitro group (-NO2) is a powerful electron-withdrawing group. Its presence is expected to significantly lower the energy levels of both the HOMO and the LUMO. researchgate.net The LUMO is likely to be localized predominantly on the nitro group and the tetrazole ring, indicating these are the primary sites for accepting electrons.
The ethyl acetate (B1210297) group attached at the N2 position also influences the electronic distribution, though its effect is more complex.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. acs.orgwuxiapptec.com In nitro-substituted heterocyclic compounds, the strong electron-withdrawing nature of the nitro group typically leads to a smaller HOMO-LUMO gap compared to unsubstituted parent compounds, indicating enhanced reactivity. taylorandfrancis.com
| Feature | Description | Expected Influence on Ethyl (5-nitro-2H-tetrazol-2-yl)acetate |
| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Energy is lowered due to the electron-withdrawing nitro group. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Energy is significantly lowered, with localization on the nitro-tetrazole moiety. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity. | Expected to be relatively small, suggesting a kinetically reactive molecule. |
Electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and the resulting energy gap, are directly correlated with the reactivity and stability of the molecule. researchgate.net
Reactivity: A low HOMO-LUMO gap is a key indicator of high reactivity. wuxiapptec.com Molecules with small energy gaps are more polarizable and readily undergo electronic transitions, facilitating chemical reactions. The presence of the nitro group on the tetrazole ring in ethyl (5-nitro-2H-tetrazol-2-yl)acetate significantly lowers the LUMO energy, making the molecule a strong electron acceptor (electrophile). researchgate.netacs.org This suggests it would be highly reactive towards nucleophiles.
Stability: The stability of energetic materials like nitro-tetrazoles is a complex property influenced by both kinetic and thermodynamic factors. Kinetically, a large HOMO-LUMO gap generally corresponds to greater stability because it requires more energy to initiate a chemical reaction. acs.org While the nitro group enhances energetic performance, it often decreases kinetic stability. at.ua Certain functional groups, such as nitro (-NO2) and azide (-N3), are known to be intrinsically labile due to a low activation barrier for decomposition. wikipedia.org Therefore, despite any potential thermodynamic stability conferred by the aromatic tetrazole ring, the small HOMO-LUMO gap suggests that ethyl (5-nitro-2H-tetrazol-2-yl)acetate is likely a kinetically sensitive compound.
Theoretical Prediction of Reactivity Sites and Reaction Pathways (e.g., Electrophilic/Nucleophilic Attack)
Computational methods are powerful tools for predicting the most probable sites for chemical reactions on a molecule. For ethyl (5-nitro-2H-tetrazol-2-yl)acetate, analyses such as Molecular Electrostatic Potential (MEP) and Fukui functions can identify regions susceptible to electrophilic or nucleophilic attack.
Nucleophilic Attack: The LUMO distribution and MEP maps are used to pinpoint electrophilic sites, which are prone to attack by nucleophiles. In this molecule, the primary sites for nucleophilic attack are predicted to be:
The carbon atom of the tetrazole ring (C5), which is directly attached to the electron-withdrawing nitro group.
The nitrogen atoms of the nitro group.
The carbonyl carbon of the ethyl acetate group.
Electrophilic Attack: The HOMO distribution identifies the most likely sites for electrophilic attack. These are regions with higher electron density. Potential sites include:
The oxygen atoms of the nitro group and the carbonyl group, which possess lone pairs of electrons.
The nitrogen atoms of the tetrazole ring, which also have lone pairs.
The dual descriptor index is another tool used to simultaneously reveal both electrophilic and nucleophilic sites within a molecule. researchgate.net For ethyl (5-nitro-2H-tetrazol-2-yl)acetate, such an analysis would likely confirm the high electrophilicity of the nitro-substituted tetrazole core.
Aromaticity Assessment of Substituted Tetrazole Rings and its Influence on Molecular Characteristics
The NICS method is a popular approach where the magnetic shielding is calculated at the center of the ring. A negative NICS value typically indicates aromatic character, while a positive value suggests anti-aromaticity.
Substituents can significantly modulate the aromaticity of the tetrazole ring. cdnsciencepub.com
Electron-withdrawing groups , such as the nitro group (-NO2) or a carboxyl group (-COOH), have been shown to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.netcdnsciencepub.com
Electron-donating groups , like an amino group (-NH2), tend to decrease the ring's aromaticity. researchgate.netcdnsciencepub.com
Therefore, in ethyl (5-nitro-2H-tetrazol-2-yl)acetate, the presence of the potent electron-withdrawing nitro group at the C5 position is expected to enhance the aromatic character of the tetrazole ring. This increased aromaticity contributes to the thermodynamic stability of the ring system itself, even as the nitro group imparts high reactivity and potential kinetic instability to the molecule as a whole.
| Substituent Type | Example | Effect on Tetrazole Ring Aromaticity | Reference |
| Electron-Withdrawing | -NO2, -COOH | Increases Aromaticity | researchgate.netcdnsciencepub.com |
| Electron-Donating | -NH2, -CH3 | Decreases Aromaticity | researchgate.netcdnsciencepub.com |
Mechanistic Computational Studies for Tetrazole Formation and Functionalization
Computational chemistry plays a vital role in elucidating the reaction mechanisms for the synthesis and subsequent functionalization of tetrazole derivatives. These studies involve mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.
Tetrazole Formation: The most common synthetic route to 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. Computational studies, often using Molecular Electron Density Theory (MEDT), can analyze the flow of electron density throughout the reaction pathway. cuny.edu These calculations help determine the reaction's polarity, regioselectivity, and activation energy barriers, providing insights that can guide experimental synthesis. cuny.edu For instance, theoretical calculations can explain why strong electron-withdrawing groups on the nitrile substrate facilitate the reaction. acs.org
Functionalization: Similarly, the alkylation of the tetrazole ring, such as the introduction of the ethyl acetate group at the N2 position to form ethyl (5-nitro-2H-tetrazol-2-yl)acetate, can be modeled. Computational studies can predict the regioselectivity of N-alkylation (i.e., whether the substituent attaches to N1 or N2), which is a common challenge in tetrazole chemistry. Theoretical models show that the 2H-tautomer of many tetrazole derivatives is often more stable than the 1H form. acs.org By calculating the energies of the possible products and the transition states leading to them, these studies can explain the observed product distribution under different reaction conditions. researchgate.net
Through these mechanistic investigations, computational chemistry provides a molecular-level understanding of the formation and reactivity of complex molecules like ethyl (5-nitro-2H-tetrazol-2-yl)acetate.
Chemical Reactivity and Mechanistic Studies of Ethyl 5 Nitro 2h Tetrazol 2 Yl Acetate Functionalization
Nucleophilic and Electrophilic Transformations of the Tetrazole Ring
The reactivity of the tetrazole ring in ethyl (5-nitro-2H-tetrazol-2-yl)acetate is profoundly influenced by its 2,5-disubstituted nature and the electronic effects of its substituents.
Direct C-H functionalization on the tetrazole ring of ethyl (5-nitro-2H-tetrazol-2-yl)acetate is not possible, as the ring contains no carbon-hydrogen bonds; the single carbon atom is substituted with a nitro group. However, the molecule possesses an "active methylene" group (-CH2-) in the acetate (B1210297) side chain. This methylene (B1212753) group is positioned between two strong electron-withdrawing groups: the ester carbonyl and the 2-(5-nitrotetrazolyl) group. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. egyankosh.ac.inshivajicollege.ac.in
The 2,5-disubstituted tetrazole ring is an aromatic and generally stable heterocyclic system. nih.gov Direct substitution reactions involving the displacement of the entire ethyl acetate group from the N2 position are not common under typical synthetic conditions. However, the chemistry of the ring is dominated by the powerful electron-withdrawing nature of the 5-nitro group. This group significantly reduces the electron density of the entire ring system.
While this deactivation makes the ring resistant to electrophilic attack, it theoretically increases its susceptibility to nucleophilic attack. sciencemadness.org In analogous nitro-activated aromatic systems, strong nucleophiles can displace a leaving group or even add to the ring in a process known as nucleophilic aromatic substitution (SNAr). libretexts.orgrsc.org For ethyl (5-nitro-2H-tetrazol-2-yl)acetate, a sufficiently strong nucleophile under harsh conditions might attack the ring carbon, potentially leading to ring-opening or rearrangement rather than a simple substitution at a nitrogen atom. Diazotization of amino-tetrazoles can lead to highly reactive diazonium salts, which are precursors for substitution, but this pathway is not directly applicable here. sciencemadness.org Further alkylation to form quaternary tetrazolium salts typically occurs at the N4 position. sciencemadness.org
Reactions of the Ester Moiety (e.g., Saponification, Condensation, Hydrazide Formation)
The ethyl acetate moiety of the title compound undergoes a range of classical ester reactions, primarily involving nucleophilic acyl substitution at the carbonyl carbon. researchgate.net These reactions provide a straightforward route to modify the side chain, introducing new functional groups.
Saponification: This reaction involves the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), followed by acidification. The process yields the corresponding carboxylic acid, (5-nitro-2H-tetrazol-2-yl)acetic acid. Saponification is a fundamental transformation for converting esters into more versatile carboxylic acid derivatives. ijcce.ac.ir
Condensation: As noted in section 5.1.1, the active methylene group adjacent to the ester can be deprotonated to form a nucleophile. This nucleophile can then attack various electrophiles, including aldehydes and ketones, in what is known as the Knoevenagel condensation, to yield α,β-unsaturated products. researchgate.netresearchgate.net It can also participate in Claisen condensation with other esters. shivajicollege.ac.in
Hydrazide Formation: The ester readily reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like methanol (B129727) or ethanol. tubitak.gov.tr This nucleophilic acyl substitution reaction displaces the ethoxide group to form the corresponding acetohydrazide, 2-(5-nitro-2H-tetrazol-2-yl)acetohydrazide. researchgate.netresearchgate.net This hydrazide is a valuable intermediate for the synthesis of other heterocyclic systems like pyrazoles or oxadiazoles. tubitak.gov.trmdpi.com
Mechanistic Pathways of Tetrazole Functionalization and Rearrangements
The functionalization reactions of ethyl (5-nitro-2H-tetrazol-2-yl)acetate proceed through well-established mechanistic pathways.
The reactions of the ester moiety, such as saponification and hydrazide formation, occur via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This two-step process begins with the attack of the nucleophile (e.g., a hydroxide (B78521) ion for saponification or hydrazine for hydrazide formation) on the electrophilic carbonyl carbon of the ester. oregonstate.eduyoutube.com This forms a transient, unstable tetrahedral alkoxide intermediate. oregonstate.edu In the second step, the carbonyl double bond is reformed by the elimination of the ethoxide (-OEt) leaving group, resulting in the substituted product. libretexts.org
The functionalization at the side-chain C-H bond follows a different mechanism. A base removes a proton from the methylene carbon, creating a carbanion. This carbanion is not localized; it is resonance-stabilized by delocalization of the negative charge onto the oxygen atom of the ester carbonyl group (forming an enolate) and, to some extent, by the electron-withdrawing tetrazole ring. shivajicollege.ac.in This stabilized nucleophile then attacks an electrophile (e.g., the carbonyl carbon of an aldehyde in a Knoevenagel condensation) to form a new carbon-carbon bond. researchgate.net
Significant rearrangements of the 2,5-disubstituted tetrazole ring itself are uncommon under the conditions typically employed for ester or side-chain modifications. The aromaticity of the ring imparts considerable stability. While thermal or photochemical degradation of tetrazole rings can lead to fragmentation and rearrangement, these pathways are not typically accessed during the nucleophilic and base-catalyzed reactions described above. researchgate.net
Future Research Directions and Emerging Trends in Ethyl 5 Nitro 2h Tetrazol 2 Yl Acetate Chemistry
Exploration of Novel, Greener Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of ethyl (5-nitro-2H-tetrazol-2-yl)acetate and related N-substituted tetrazoles typically involves the alkylation of a pre-formed tetrazole salt. For instance, the reaction of a 5-nitrotetrazolate salt with an ethyl haloacetate derivative proceeds via a nucleophilic substitution mechanism. While effective, these methods often rely on volatile organic solvents and can generate stoichiometric amounts of salt byproducts, posing environmental and waste management challenges.
Future research is focused on aligning the synthesis of this compound with the principles of green chemistry. The key trends are:
Solvent-Free and Alternative Solvent Systems: A major push is towards minimizing or eliminating the use of hazardous solvents. Research is exploring solid-state reactions, mechanochemistry (ball milling), and the use of greener solvent alternatives like ionic liquids or supercritical fluids, which can enhance reaction rates and simplify product isolation.
Catalytic Approaches: The development of catalytic methods, such as phase-transfer catalysis, can improve the efficiency of the alkylation reaction. This methodology enhances the reactivity of the nucleophilic tetrazolate anion, allowing for milder reaction conditions, reduced reaction times, and lower waste generation compared to uncatalyzed systems.
Atom Economy and Process Intensification: Future synthetic designs will prioritize atom economy by exploring alternative reaction pathways that incorporate a higher percentage of reactant atoms into the final product. The use of continuous flow reactors is another emerging trend, offering superior control over reaction parameters, enhanced safety for energetic intermediates, and the potential for streamlined, automated production with a smaller environmental footprint.
Advanced Computational Modeling for Precise Structure-Reactivity-Performance Relationships
The predictive power of computational chemistry is becoming indispensable for the rational design of new molecules and materials. While foundational quantum-chemical methods like MNDO, AM1, and PM3 have been used to investigate the electronic structure of the parent 5-nitrotetrazole ring, future research is leveraging more powerful and accurate computational tools to build a comprehensive understanding of ethyl (5-nitro-2H-tetrazol-2-yl)acetate. researchgate.net
Advanced computational modeling, particularly using Density Functional Theory (DFT) and high-level ab initio methods, will be pivotal in establishing precise structure-reactivity-performance relationships. These models can provide deep insights into:
Molecular and Electronic Structure: Accurately predicting bond lengths, angles, vibrational frequencies (for correlation with experimental IR and Raman spectra), and molecular orbitals. Mapping the electrostatic potential surface helps identify sites susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications.
Reaction Energetics and Mechanisms: Modeling the reaction pathways for synthesis can elucidate the factors controlling regioselectivity, explaining the preferential formation of N2-substituted products, a known characteristic of 5-nitrotetrazole alkylation. researchgate.net
Thermochemical and Performance Prediction: For its application in energetic materials, computational methods are crucial for calculating key properties such as the heat of formation (ΔHf), density, and detonation parameters (detonation velocity and pressure). rsc.orgresearchgate.net By systematically modifying the structure in silico and calculating these properties, researchers can screen potential derivatives for optimal performance before committing to laboratory synthesis.
This "digital-first" approach accelerates the discovery and optimization cycle, reducing experimental costs and enabling the targeted design of molecules with precisely defined properties.
| Computational Method | Predicted Properties and Applications |
| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra, electronic structure (HOMO/LUMO), electrostatic potential maps, reaction energetics, and mechanisms. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of thermodynamic properties like heat of formation, bond dissociation energies, and reaction barriers. |
| Molecular Dynamics (MD) | Simulation of bulk properties, crystal packing, intermolecular interactions, and sensitivity of energetic materials. |
| Quantitative Structure-Property Relationship (QSPR) | Development of statistical models to predict performance metrics (e.g., detonation velocity) based on molecular descriptors for rapid screening of new derivatives. |
Development of Multifunctional Tetrazole-Based Systems for Tailored Applications
Beyond its role as a precursor to energetic materials, the structure of ethyl (5-nitro-2H-tetrazol-2-yl)acetate offers significant potential for the development of advanced, multifunctional systems. The ester functional group serves as a versatile chemical handle for further molecular elaboration, while the nitrotetrazole ring provides a stable, high-energy, nitrogen-rich core.
Emerging trends focus on integrating this unique combination of properties to create novel materials with tailored functionalities:
Energetic Functional Polymers: The ethyl acetate (B1210297) moiety can be modified or replaced with polymerizable groups. This allows for the incorporation of the 5-nitrotetrazole unit directly into polymer backbones or as a pendant group, leading to the development of energetic binders, plasticizers, or co-polymers for advanced propellant and explosive formulations.
Hybrid Bioactive Molecules: The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, known to enhance metabolic stability and cell membrane permeability. mdpi.com Future research could involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with known pharmacophores. This could lead to hybrid molecules that combine the energetic properties of the nitrotetrazole with the therapeutic activity of another moiety, creating targeted agents for specialized biomedical applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The tetrazole ring is an excellent ligand for coordinating with metal ions. sciencemadness.org The carboxylic acid derived from the title compound can act as a secondary binding site. This dual functionality can be exploited to construct novel MOFs or coordination polymers. Such materials could exhibit a unique combination of properties, including high energy density, catalytic activity, and selective gas storage, making them suitable for applications in catalysis, smart sensing, and advanced propulsion systems.
| Functional Modification | Potential Application Area | Resulting System/Material |
| Hydrolysis to Carboxylic Acid | Medicinal Chemistry | Bioisosteric drug candidates, hybrid bioactive-energetic molecules. |
| Transesterification/Amidation | Materials Science | Energetic plasticizers, precursors for high-nitrogen polymers. |
| Hydrolysis & Metal Coordination | Advanced Materials | Energetic Metal-Organic Frameworks (e-MOFs), coordination polymers with catalytic or sensing properties. |
| Reduction of Nitro Group | Synthetic Chemistry | Synthesis of novel amino-tetrazole derivatives for further functionalization in pharmaceuticals or materials. |
This strategic diversification beyond traditional applications underscores the compound's potential as a versatile building block for the next generation of high-performance chemical systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
